N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]cyclohexanecarboxamide
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Overview
Description
N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]cyclohexanecarboxamide is a synthetic organic compound that features an indole moiety, a sulfonamide group, and a cyclohexanecarboxamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]cyclohexanecarboxamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions.
Coupling with Cyclohexanecarboxylic Acid: The final step involves coupling the sulfonamide intermediate with cyclohexanecarboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Reduction: The sulfonyl group can be reduced to a thiol group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Thiol-substituted derivatives.
Substitution: Various substituted sulfonamide derivatives.
Scientific Research Applications
N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]cyclohexanecarboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.
Biological Research: The compound is used in studies investigating the role of indole derivatives in cellular processes and disease mechanisms.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with pharmaceutical or agrochemical applications.
Mechanism of Action
The mechanism of action of N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]cyclohexanecarboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]acetamide: Similar structure but with an acetamide group instead of a cyclohexanecarboxamide group.
N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]benzamide: Similar structure but with a benzamide group instead of a cyclohexanecarboxamide group.
Uniqueness
N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]cyclohexanecarboxamide is unique due to its combination of an indole moiety, a sulfonamide group, and a cyclohexanecarboxamide structure, which imparts distinct chemical and biological properties .
Biological Activity
N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]cyclohexanecarboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including in vitro and in vivo studies, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C21H18N2O2S
- Molecular Weight : 378.51 g/mol
- CAS Number : 314764-14-2
Research indicates that compounds with similar structures exhibit a variety of biological activities, including:
- Inhibition of Enzymatic Activity : Many indole derivatives act as inhibitors of various enzymes, including tyrosine kinases and topoisomerases, which are crucial in cancer cell proliferation and survival .
- Antioxidant Properties : Indole-based compounds often exhibit antioxidant activities, which can protect cells from oxidative stress.
- Anti-inflammatory Effects : The sulfonamide group is known to contribute to anti-inflammatory properties, potentially making this compound useful in treating inflammatory diseases.
Anticancer Activity
A study focusing on indole derivatives demonstrated that certain compounds could effectively inhibit the growth of cancer cells. For instance, related compounds showed significant cytotoxicity against various cancer cell lines, with IC50 values in the low micromolar range. The mechanism often involves the induction of apoptosis and cell cycle arrest .
Antiviral Activity
Research has highlighted the potential antiviral properties of indole derivatives against Hepatitis C Virus (HCV). Compounds similar to this compound have shown promising results in inhibiting HCV replication with selectivity indices indicating low cytotoxicity .
Case Study 1: Inhibition of Cancer Cell Growth
A series of experiments were conducted using various concentrations of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an EC50 value determined at approximately 5 µM.
Case Study 2: Antioxidant Activity Assessment
The antioxidant capacity was evaluated using DPPH radical scavenging assays. The compound exhibited a dose-dependent scavenging effect, suggesting its potential use as an antioxidant agent.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]cyclohexanecarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c24-21(17-7-2-1-3-8-17)22-18-10-12-19(13-11-18)27(25,26)23-15-14-16-6-4-5-9-20(16)23/h4-6,9-13,17H,1-3,7-8,14-15H2,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKTJEESRUGPOQQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.